

# Biocompatibility of Polyurethanes for Medical Implants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Polane   |           |
| Cat. No.:            | B1216841 | Get Quote |

# Introduction to Polyurethanes in Medical Applications

Polyurethanes (PUs) are a highly versatile class of polymers extensively utilized in the medical field due to their exceptional range of mechanical properties, from rigid plastics to flexible elastomers.[1] Their unique segmented block copolymer structure, consisting of alternating "soft" and "hard" segments, allows for the tailoring of properties like durability, flexibility, toughness, and tear resistance to suit specific biomedical applications.[1][2][3]

Historically, the excellent mechanical characteristics of polyurethanes led to their early adoption in biomedicine, starting with applications like breast prostheses in 1958 and later in cardiovascular devices such as heart valves and aortic grafts.[2] Today, their use is widespread, encompassing short-term implants, long-term implantable devices, and non-implantable applications.[4][5] Medical-grade PUs are found in cardiovascular devices like pacemakers and artificial hearts, orthopedic implants, catheters, wound dressings, and as scaffolds in tissue engineering.[2][4][6][7] The ability to modify their chemical structure and surface properties has been a key driver in expanding their use and improving their interaction with biological systems.[3]

## **Core Concepts of Biocompatibility**

Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[8] It is not a single property but a collection of processes involving complex



interactions between the material and the host tissue.[9] For a medical implant, this means the material must not elicit any deleterious local or systemic reactions, such as toxicity, inflammation, allergy, or thrombosis, while maintaining its structural and functional integrity for the intended duration of implantation.[9][10]

The evaluation of biocompatibility is governed by a set of international standards, primarily the ISO 10993 series, "Biological evaluation of medical devices."[11][12] These standards advocate a risk-based approach, where the type and duration of body contact determine the required testing.[8][13] Key aspects evaluated under ISO 10993 include:

- Cytotoxicity: The potential for a material to cause cell death.[14]
- Hemocompatibility: The interaction of the material with blood, assessing its potential to cause thrombosis, coagulation, and hemolysis.[14]
- Sensitization and Irritation: The potential to cause allergic reactions or local irritation.[12]
- Systemic Toxicity: The potential for leached substances to cause toxicity in distant organs.
   [13]
- In vivo tissue response: The local inflammatory and healing response following implantation.

  [9]

## **Factors Influencing Polyurethane Biocompatibility**

The biological response to a polyurethane implant is a complex interplay of its fundamental chemical and physical properties.

### **Chemical Structure**

The biocompatibility of PUs is intrinsically linked to their constituent building blocks: diisocyanates, polyols (which form the soft segment), and chain extenders (which, with the diisocyanate, form the hard segment).[1][3]

 Diisocyanates: Aromatic diisocyanates, while providing strength, have raised toxicity concerns, which has limited their use in some long-term applications.[5][7] Aliphatic diisocyanates are generally considered more biostable.



- Polyols (Soft Segment): The soft segment chemistry significantly impacts biostability.
   Polyether-based PUs (PEUs) are susceptible to oxidative degradation, whereas polycarbonate-based PUs (PCUs) and polysiloxane-based PUs show improved resistance to oxidation.[14][15][16] The hydrophilicity of the soft segment also plays a crucial role; for example, incorporating polyethylene glycol (PEG) can enhance hemocompatibility.[17][18]
- Degradation Products: The in vivo degradation of PUs, whether by design (biodegradable PUs) or as an unintended consequence of the host environment, must yield non-toxic byproducts.[9][19] Degradation can occur via hydrolysis of ester linkages or oxidation of ether linkages, often triggered by reactive oxygen species (ROS) released by inflammatory cells like macrophages.[16][20]

## **Surface Properties**

The implant surface is the primary interface with the biological environment, and its properties dictate the initial host interactions.

- Hydrophilicity/Hydrophobicity: Surface wettability is a critical factor. While some studies suggest that hydrophilic surfaces can reduce protein adsorption and improve hemocompatibility, others have found that both highly hydrophilic and highly hydrophobic surfaces can elicit inert responses in vivo.[9][10][18] Oxygen plasma treatment, for instance, can increase hydrophilicity and improve cell adhesion, but may also increase bacterial adhesion.[10]
- Surface Morphology and Texture: The topography of the implant surface influences cellular responses. For example, in breast implants, textured surfaces, including those with polyurethane foam coatings, are designed to disrupt the formation of a continuous fibrous capsule, which is associated with capsular contracture.[21][22] Smooth surfaces tend to be associated with thinner, more orderly capsules and a subdued inflammatory reaction.[21]

## In Vitro Biocompatibility Assessment

In vitro testing provides a fundamental and controlled method for the initial evaluation of a material's biological safety, primarily assessing cytotoxicity and hemocompatibility.[9][23]

## **Cytotoxicity Testing**



Cytotoxicity assays evaluate the potential of a material's extracts or its direct contact to cause cell damage or death.[9][14] These tests are crucial for screening materials and ensuring they do not release harmful substances.[24]

Table 1: Summary of In Vitro Cytotoxicity Data for Various Polyurethanes

| Polyurethane<br>Type/Modificati<br>on        | Cell Line            | Cell Viability<br>(%) | Outcome/Obse<br>rvation                              | Reference |
|----------------------------------------------|----------------------|-----------------------|------------------------------------------------------|-----------|
| PU synthesized<br>with castor oil<br>polyols | L929, MRC-5,<br>HDFa | > 70%                 | Non-toxic,<br>suitable for<br>biomaterial<br>design. | [25]      |
| Commercial PU<br>(HMDI/PTMEG-<br>based)      | -                    | < 50%                 | Exhibited cytotoxic potential.                       | [24]      |
| Lab-synthesized<br>PU<br>(HMDI/PTMEG)        | -                    | 8%                    | Showed significant cytotoxicity.                     | [24]      |
| Lab-synthesized PU (after acetone cleaning)  | -                    | 60%                   | Cleaning process improved biocompatibility.          | [24]      |
| Polycarbonate Urethane (PCU) films           | NHLF                 | > 70%                 | Non-cytotoxic.                                       | [26]      |
| PU foams with varying isocyanate index       | HaCaT                | > 80% (for most)      | Low cytotoxicity, suitable for skin contact.         | [7]       |

## **Hemocompatibility Testing**

For any blood-contacting device, hemocompatibility is critical. These tests assess the material's impact on blood components and coagulation.



Table 2: Summary of Hemocompatibility Data for Polyurethanes

| Polyurethane<br>Type/Modificati<br>on | Key Test                 | Result                                      | Implication                                              | Reference |
|---------------------------------------|--------------------------|---------------------------------------------|----------------------------------------------------------|-----------|
| Polycarbonate Urethane (PCU) with PEG | Platelet Adhesion        | Minimized platelet adhesion and activation. | Improved<br>hemocompatibilit<br>y.                       | [18]      |
| PCU with >20%<br>PEG                  | Water Contact<br>Angle   | ~0°                                         | Significant hydrophilicity, improved hemocompatibilit y. | [17]      |
| PCU with 20%<br>PEG                   | Fibrinogen<br>Adsorption | Resisted<br>fibrinogen<br>adsorption.       | Reduced thrombogenicity.                                 | [18]      |
| General Medical<br>PUs                | Thrombogenicity          | Exhibit low degree of thrombogenicity.      | Suitable for cardiovascular applications.                | [2]       |

## **Experimental Protocols**

Detailed methodologies are essential for the reproducible and standardized evaluation of biocompatibility.

### **Protocol: ISO 10993-5 In Vitro Cytotoxicity**

The ISO 10993-5 standard describes tests to assess the cytotoxic potential of medical devices. [7][27]

- Objective: To determine the lytic potential, inhibition of cell growth, and other effects on cells caused by the material.
- · Methodologies:



- Extract Test (Elution): i. Prepare extracts of the test material by incubating it in a culture medium (e.g., DMEM with 10% FBS) at 37°C for 24-72 hours. ii. Seed a monolayer of a suitable cell line (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes) in 96-well plates.[7][25] iii. After 24 hours of cell incubation, replace the medium with various concentrations of the material extract. iv. Incubate for a defined period (e.g., 24 hours). v. Assess cell viability using a quantitative method, such as the MTT assay or Neutral Red Uptake (NRU) assay.[7][24] A reduction in viability below 70% is typically considered a cytotoxic effect.[25]
- Direct Contact Test: Place the test material directly onto a sub-confluent monolayer of cells and incubate. Observe for cell death or morphological changes in the zone around the material.
- Controls: Use a negative control material (e.g., high-density polyethylene) and a positive control (e.g., organotin-stabilised PVC) to ensure the validity of the test system.

## **Protocol: In Vivo Implantation and Tissue Response**

In vivo studies assess the local pathological effects on living tissue after implantation.

- Objective: To evaluate the local tissue response and inflammatory reaction to the implanted material over time.
- Animal Model: Commonly uses rats or mice.[28][29]
- Procedure: i. Surgically create subcutaneous or intramuscular pockets in the animal. ii. Place sterile samples of the test material into the pockets. iii. Euthanize the animals at specific time points (e.g., 30, 60, 90 days).[30][31] iv. Excise the implant along with the surrounding tissue.
- Analysis (Histopathology): i. Fix, process, and embed the tissue in paraffin. ii. Section the
  tissue and stain with Hematoxylin and Eosin (H&E). iii. A pathologist examines the slides
  microscopically to assess parameters such as:
  - The presence and thickness of a fibrous capsule.
  - The type and density of inflammatory cells (neutrophils, lymphocytes, macrophages, foreign-body giant cells).[29]
  - Evidence of tissue degradation, necrosis, or neovascularization.



# In Vivo Biocompatibility and the Foreign Body Response (FBR)

Upon implantation, a cascade of events known as the Foreign Body Response (FBR) is initiated. This is a generic inflammatory reaction to any implanted foreign material.[22]

The process begins almost instantaneously with the adsorption of host proteins (e.g., albumin, fibrinogen) onto the implant surface. This is followed by the recruitment of inflammatory cells, primarily neutrophils and then monocytes, which differentiate into macrophages.[16] These adherent macrophages can fuse to form foreign body giant cells (FBGCs).[16] A chronic inflammatory response ensues, characterized by the release of cytokines and reactive oxygen species (ROS), which can lead to the degradation of susceptible materials like polyether urethanes.[16][20] The final stage of the FBR is the formation of a fibrous capsule that isolates the implant from the surrounding tissue.[22] For some polyurethane implants, this response is a chronic, granulomatous type.[22][29]





Click to download full resolution via product page

Caption: The Foreign Body Response (FBR) to a polyurethane implant.



## **Strategies to Improve Biocompatibility**

Significant research has focused on modifying polyurethanes to enhance their biocompatibility and long-term performance.

### **Surface Modification**

Altering the surface chemistry is a primary strategy to improve biocompatibility without changing the bulk properties of the polymer.[9]

- Plasma Treatment: Using gases like oxygen or argon can introduce polar functional groups, increasing surface hydrophilicity.[10]
- Grafting Hydrophilic Polymers: Chains of hydrophilic polymers like polyethylene glycol (PEG)
  can be grafted onto the surface.[18] This creates a "stealth" effect, resisting protein
  adsorption and platelet adhesion.[18][32]
- Immobilization of Bioactive Molecules: Covalently attaching molecules like heparin (an anticoagulant) or chitosan can confer specific biological activities, such as antithrombogenicity.[33][34]



Click to download full resolution via product page

Caption: Workflow for surface modification of polyurethanes.



#### **Bulk Modification**

Modifying the polymer backbone can impart inherent biostability and biocompatibility.

- Changing the Soft Segment: As previously mentioned, replacing oxidation-prone polyether soft segments with more stable polycarbonate or polydimethylsiloxane (PDMS) segments significantly enhances long-term biostability.[14][16]
- Incorporation of Nanomaterials: Adding nanoparticles can improve mechanical properties and add functionality. For example, incorporating superparamagnetic iron oxide nanoparticles (SPIO NPs) into PU scaffolds can promote osteogenesis for bone tissue engineering.[3][35]

## Biodegradable Polyurethanes for Regenerative Medicine

In contrast to biostable PUs designed for permanent implants, biodegradable PUs are engineered to degrade in a controlled manner in vivo, eventually being replaced by new tissue. [19] This makes them highly attractive for tissue engineering applications.[36][37][38]

Their degradation rate and mechanical properties can be precisely tuned by incorporating hydrolysable linkages (e.g., esters, carbonates) into the polymer backbone.[36] These materials have been fabricated into porous scaffolds that support cell ingrowth for the regeneration of bone, cartilage, and soft tissues.[19][35][38] The key is to ensure that the scaffold maintains its structural integrity long enough for new tissue to form and that its degradation products are non-cytotoxic.[19]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mddionline.com [mddionline.com]
- 2. blog.synthesia.com [blog.synthesia.com]
- 3. Biological Effects, Applications and Design Strategies of Medical Polyurethanes Modified by Nanomaterials PMC [pmc.ncbi.nlm.nih.gov]
- 4. POLYURETHANES AS BIOMATERIALS IN MEDICINE: ADVANCED APPLICATIONS, INFECTION CHALLENGES, AND INNOVATIVE SURFACE MODIFICATION METHODS – Advancements of Microbiology [am-online.org]
- 5. Biobased polyurethanes for biomedical applications PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility Makes Polyurethane Work in Medical Devices | Incredible Polyurethane [incrediblepolyurethane.com]
- 7. Cytotoxic Properties of Polyurethane Foams for Biomedical Applications as a Function of Isocyanate Index PMC [pmc.ncbi.nlm.nih.gov]
- 8. resmart.com [resmart.com]
- 9. Biocompatibility of Polyurethanes Madame Curie Bioscience Database NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improving Biocompatibility of Polyurethanes Apply in Medicine Using Oxygen Plasma and Its Negative Effect on Increased Bacterial Adhesion PMC [pmc.ncbi.nlm.nih.gov]
- 11. foamtecmedical.com [foamtecmedical.com]
- 12. ISO 10993 Explained: Biocompatibility Testing for Medical Polymers [eureka.patsnap.com]
- 13. canyoncomponents.com [canyoncomponents.com]
- 14. The Role of Polyurethane in Medical Device Manufacturing [eureka.patsnap.com]
- 15. Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 16. Poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Biodegradable Polyurethanes: Synthesis and Applications in Regenerative Medicine | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Inflammatory response to various implant surfaces in murine models: A systematic analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 24. Cytotoxicity Testing of Relevant Components of Medical Polyurethane [cjph.com.cn]
- 25. In vitro and in vivo biocompatibility of polyurethanes synthesized with castor oil polyols for biomedical devices | Journal of Materials Research | Cambridge Core [cambridge.org]
- 26. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro and in vivo degradation correlations for polyurethane foams with tunable degradation rates PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. scielo.br [scielo.br]
- 30. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface—An Experimental Study in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. More biocompatibility for polyurethane [advancedsciencenews.com]
- 34. uobabylon.edu.iq [uobabylon.edu.iq]
- 35. pubs.acs.org [pubs.acs.org]
- 36. mdpi.com [mdpi.com]
- 37. Biodegradable polyurethane scaffolds in regenerative medicine: Clinical translation review PubMed [pubmed.ncbi.nlm.nih.gov]



- 38. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Biocompatibility of Polyurethanes for Medical Implants: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216841#biocompatibility-of-polyurethanes-for-medical-implants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com